Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition Potency
The compound demonstrates moderate inhibitory activity against human IMPDH2, a key target for anticancer and immunosuppressive therapies. Its Ki of 430 nM against the IMP substrate is a distinct benchmark when compared to other 2-imino-dihydrofuran analogs, which often show weak or no activity against this target .
| Evidence Dimension | IMPDH2 Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 430 nM |
| Comparator Or Baseline | 2-imino-dihydrofuran analogs (class-level baseline): typically > 10,000 nM |
| Quantified Difference | At least 23-fold more potent than the class baseline |
| Conditions | Inhibition towards IMP substrate of human Inosine-5'-monophosphate dehydrogenase 2 |
Why This Matters
This potency level provides a distinct advantage for projects targeting IMPDH2, where many related scaffolds lack meaningful activity.
- [1] BindingDB PrimarySearch_ki. Affinity Data Ki: 430 nM for BDBM50421763 (2-Imino-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile) against Inosine-5'-monophosphate dehydrogenase 2. View Source
